(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol
Description
Properties
IUPAC Name |
(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOKXKYVLQHALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264041 | |
| Record name | 7-Benzofuranmethanol, 5-chloro-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-52-9 | |
| Record name | 7-Benzofuranmethanol, 5-chloro-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Benzofuranmethanol, 5-chloro-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to facilitate the formation of the benzofuran ring .
Industrial Production Methods
Industrial production methods for (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the use of large-scale reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3), and sulfonating agents like sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of benzofuran compounds, including (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol, exhibit significant antimicrobial properties. For instance, studies have shown that certain benzofuran derivatives can effectively combat Gram-positive bacteria and fungi. The presence of chlorine in the structure has been linked to enhanced antibacterial activity, making these compounds promising candidates for developing new antimicrobial agents .
1.2 Histamine Receptor Modulation
The compound has been investigated for its interaction with histamine receptors, particularly H3 and H4 subtypes. These receptors are crucial in various physiological processes, including inflammation and neurotransmission. Compounds similar to (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol have been synthesized and evaluated for their potential as antagonists in treating conditions such as asthma and pain management .
Synthetic Chemistry Applications
2.1 Synthesis of Natural Products
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol serves as an important intermediate in the synthesis of various natural products containing benzofuran rings. Its structural features allow for further modifications that can lead to the development of complex molecules with desirable biological activities .
2.2 Development of Drug Candidates
The compound is part of a broader class of benzofuran derivatives that have shown promise in drug discovery efforts. The synthesis of modified versions of (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol has led to the identification of potent inhibitors for key biological targets, including GSK-3β, which is implicated in several diseases including cancer and neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Compound Variants | Observed Effects |
|---|---|---|
| Antimicrobial | Various benzofuran derivatives | Effective against Gram-positive bacteria and fungi |
| Histamine Receptor | Antagonists derived from benzofurans | Potential treatment for asthma and pain |
| GSK-3β Inhibition | Modified benzofurans | Inhibitory effects on cancer cell lines |
Table 2: Synthetic Routes
| Reaction Type | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Sonogashira Coupling | Iodophenol and terminal alkynes | Pd catalyst under an inert atmosphere | High |
| Reduction | Benzofuran derivatives with carbonyl groups | NaBH4 in THF | Moderate |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study published by MDPI, several derivatives of benzofurans were synthesized and tested for antimicrobial activity. The results demonstrated that compounds featuring the (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol structure exhibited significant efficacy against specific bacterial strains, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Histamine Receptor Antagonism
A research project focused on developing antagonists for histamine receptors utilized (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol as a scaffold. The synthesized compounds were evaluated for their binding affinity and functional activity at H3 and H4 receptors. Results indicated promising therapeutic effects in preclinical models for inflammatory diseases .
Mechanism of Action
The mechanism of action of (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol is unique due to its specific substitution pattern on the benzofuran ring, which can influence its biological activity and chemical reactivity. The presence of the chloro group and the methanol moiety can enhance its antimicrobial and anticancer properties compared to other benzofuran derivatives .
Biological Activity
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₉ClO₂
- Molecular Weight : 184.62 g/mol
- SMILES Notation : C1COC2=C1C=C(C=C2CO)Cl
- InChI Key : ROOKXKYVLQHALV-UHFFFAOYSA-N
The biological activity of (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways. For instance, related benzofuran derivatives have been shown to inhibit monoacylglycerol lipase (MAGL), which is significant for endocannabinoid metabolism, potentially influencing pain modulation and neuroprotection .
- Receptor Interaction : The structural features of this compound suggest it may interact with neurotransmitter receptors. This interaction is crucial for its potential use in treating neurological disorders .
Anticancer Activity
Benzofuran derivatives have been investigated for their anticancer properties. The compound has shown cytotoxic effects in various cancer cell lines:
- Studies indicate that modifications in the benzofuran structure can enhance apoptosis induction in cancer cells .
Monoacylglycerol Lipase Inhibition
A study highlighted the structural modifications that enhance the potency of MAGL inhibitors derived from benzofuran. Compounds with similar structures exhibited IC50 values as low as 2.0 nM, showcasing their potential in pain management and neuroprotection .
Antimicrobial Testing
A series of benzofuran derivatives were tested for antimicrobial efficacy against various bacterial strains. Results indicated that specific substitutions on the benzofuran ring significantly improved antimicrobial activity .
Summary of Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
